molecular formula C20H19N7O3 B1295748 Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- CAS No. 41642-51-7

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-

Cat. No. B1295748
CAS RN: 41642-51-7
M. Wt: 405.4 g/mol
InChI Key: LEGWLJGBFZBZSC-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, structure, and potential applications. These derivatives include bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and others with antimicrobial activity or potential use in pharmaceuticals .

Synthesis Analysis

The synthesis of acetamide derivatives varies depending on the desired functional groups and the starting materials. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another example is the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone by reduction, acetylation, ethylation, and condensation .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is elucidated using various spectroscopic techniques such as NMR, LC-MS, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction to be monoclinic with space group C 2/c . The structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds and intramolecular interactions, which are crucial for its biological activity .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including coupling reactions, as seen in the synthesis of new azo complexes from N-(4-hydroxyphenyl)acetamide . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot is another example of a chemical reaction involving an acetamide derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of functional groups like nitro, amino, and azo can significantly affect these properties. For instance, the solvatochromism study of N-(4-Methyl-2-nitrophenyl)acetamide shows how the molecule forms complexes with protophilic solvents, indicating the influence of solvent interactions on its properties .

properties

IUPAC Name

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGWLJGBFZBZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068335
Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
Source EPA DSSTox
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-

CAS RN

41642-51-7
Record name N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source CAS Common Chemistry
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Record name Disperse Blue 165
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-
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Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
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